

Commercial Suppliers and Technical Guide for (Z)-Ligustilide-d7 in Research

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Compound of Interest

Compound Name: (Z)-Ligustilide-d7

Cat. No.: B15564731

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For researchers, scientists, and professionals in drug development seeking to procure **(Z)-Ligustilide-d7** for their studies, several commercial suppliers offer this deuterated compound. This technical guide provides an in-depth overview of the available suppliers, key technical data, and relevant biological context to support its application in research. **(Z)-Ligustilide-d7** serves as a valuable internal standard for mass spectrometry-based quantification of (Z)-Ligustilide, a bioactive phthalide found in medicinal plants like *Angelica sinensis*.

Commercial Availability

(Z)-Ligustilide-d7 is available from specialized chemical suppliers catering to the research community. The primary suppliers identified are MedChemExpress and Invivochem, both of which list the deuterated form of (Z)-Ligustilide.[1][2] Other suppliers such as Cayman Chemical, RayBiotech, BioCrick, Biosynth, and Simson Pharma provide the non-deuterated (Z)-Ligustilide, which is often studied for its diverse biological activities.[3][4][5][6][7]

Technical Data Summary

The following table summarizes the key quantitative and technical information for (Z)-Ligustilide and its deuterated analog, compiled from various suppliers.

Property	(Z)-Ligustilide	(Z)-Ligustilide-d7	Data Source(s)
Molecular Formula	C ₁₂ H ₁₄ O ₂	C ₁₂ H ₇ D ₇ O ₂	[2]
Molecular Weight	190.23 g/mol	197.28 g/mol	[2][4]
CAS Number	81944-09-4	Not explicitly listed	[3]
Purity	98.87%	Not specified	[4]
Appearance	A neat oil	Solid at room temperature	[2][3]
Storage Conditions	-20°C for ≥ 2 years	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[2][3]
Solubility	DMF: 1 mg/ml, DMSO: 1 mg/ml, Ethanol: Miscible	DMSO, Ethanol, H ₂ O	[2][3]

Biological Activity and Research Applications of (Z)-Ligustilide

(Z)-Ligustilide, the non-deuterated parent compound, exhibits a wide range of pharmacological properties, making its quantification in biological matrices a key aspect of many research projects. Its activities include neuroprotective, anti-inflammatory, anti-cancer, and antioxidant effects.[8]

Neuroprotection and Ischemia

In models of cerebral ischemia-reperfusion injury, (Z)-Ligustilide has been shown to reduce infarct volume and neuronal loss.[3] This neuroprotective effect is associated with the activation of the Nrf2/HO-1 pathway.[3]

Anti-inflammatory Effects

The compound decreases mechanical and thermal hyperalgesia in inflammatory pain models. [3] It also inhibits the production of inflammatory mediators such as prostaglandin E2 (PGE2), TNF- α , and IL-1 β in spinal cord injury models.[3]

Cancer Research

(Z)-Ligustilide has demonstrated anti-cancer effects in various cancer cell lines. It can inhibit autophagy and restore sensitivity to tamoxifen in resistant breast cancer cells.[3] In hypoxic oral cancer cells, it induces c-Myc-dependent apoptosis through the activation of ER-stress signaling.[9]

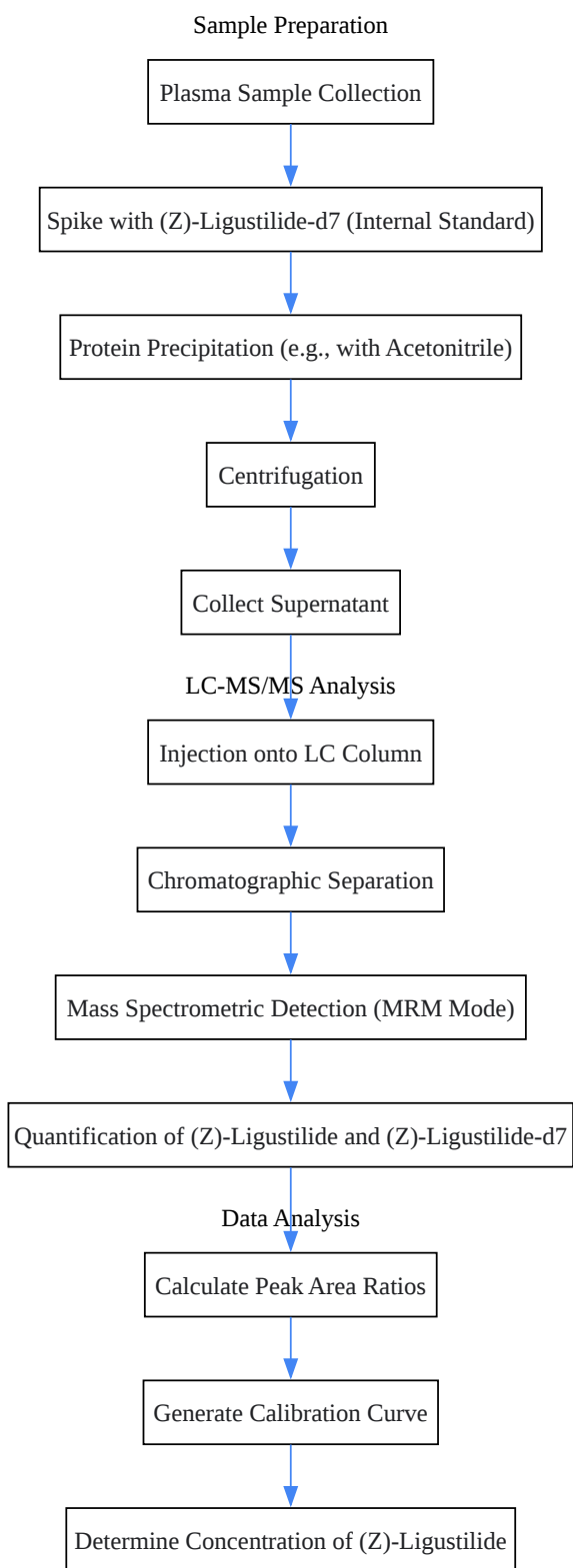
Cardiovascular Research

(Z)-Ligustilide protects vascular endothelial cells from oxidative stress and can mitigate high-fat diet-induced atherosclerosis by activating NRF2 and its downstream genes.[10]

Experimental Methodologies

While specific protocols for the use of **(Z)-Ligustilide-d7** are often developed in-house by research laboratories, a general workflow for its use as an internal standard in a pharmacokinetic study is outlined below.

General Workflow for Quantification of (Z)-Ligustilide in Plasma



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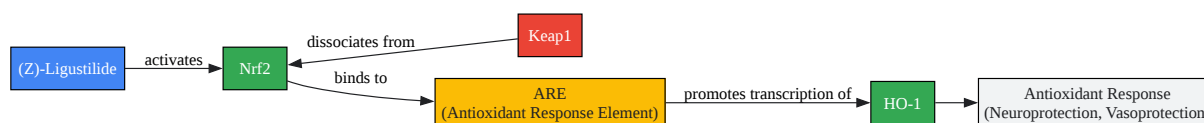
Caption: Workflow for the quantification of (Z)-Ligustilide using **(Z)-Ligustilide-d7** as an internal standard.

Key Signaling Pathways Modulated by (Z)-Ligustilide

The biological effects of (Z)-Ligustilide are mediated through its interaction with several key signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.

Nrf2/HO-1 Antioxidant Pathway

(Z)-Ligustilide is an activator of the Nrf2 transcription factor, which plays a critical role in the cellular antioxidant response.

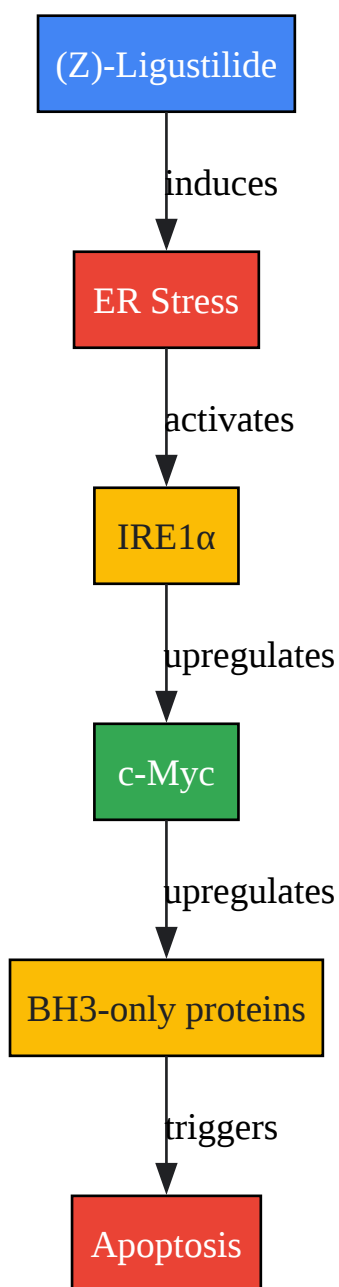


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Caption: Activation of the Nrf2/HO-1 pathway by (Z)-Ligustilide.

ER Stress-Induced Apoptosis in Cancer Cells

In the context of cancer, (Z)-Ligustilide can induce apoptosis by activating the endoplasmic reticulum (ER) stress pathway.



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Caption: (Z)-Ligustilide-induced apoptosis via ER stress signaling in cancer cells.

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